4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide
Description
4,5-Dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide is a heterocyclic compound that features a thiophene ring substituted with dimethyl groups and a carboxamide group linked to a pyridine moiety
Properties
IUPAC Name |
4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-9-10(2)17-8-12(9)13(16)15-7-11-4-3-5-14-6-11/h3-6,8H,7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUNWABRUNOGBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NCC2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Attachment of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiophene derivative with an amine, such as pyridin-3-ylmethylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
4,5-Dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic reactions.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and pyridine moiety can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide
- N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide
Uniqueness
4,5-Dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethyl groups and the pyridin-3-ylmethyl moiety enhances its potential for diverse applications in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
